molecular formula C31H44N8O3 B12369591 Plk1/brd4-IN-5

Plk1/brd4-IN-5

Cat. No.: B12369591
M. Wt: 576.7 g/mol
InChI Key: LBAXGISUFHVKPW-JXALWOEJSA-N
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Description

Plk1/brd4-IN-5 is a dual inhibitor targeting both polo-like kinase 1 (Plk1) and bromodomain-containing protein 4 (Brd4). These proteins play crucial roles in cell cycle regulation and gene expression, respectively. Inhibiting both targets simultaneously has shown promising results in cancer therapy, particularly in pediatric solid tumors .

Preparation Methods

The synthesis of Plk1/brd4-IN-5 involves multiple steps, including the modification of small molecule inhibitors to enhance their dual inhibitory activity. One approach involves the structural modification of known inhibitors like BI2536 to create compounds with balanced selectivity against both Plk1 and Brd4 . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to achieve the desired product. Industrial production methods would likely scale up these synthetic routes, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

Plk1/brd4-IN-5 undergoes various chemical reactions, including:

Scientific Research Applications

Plk1/brd4-IN-5 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Plk1/brd4-IN-5 exerts its effects by simultaneously inhibiting the kinase activity of Plk1 and the bromodomain activity of Brd4. Plk1 is involved in cell cycle progression, particularly in mitosis, while Brd4 regulates gene expression by binding to acetylated lysines on chromatin. By inhibiting both targets, this compound disrupts cell cycle progression and gene expression, leading to reduced proliferation and increased apoptosis in cancer cells .

Properties

Molecular Formula

C31H44N8O3

Molecular Weight

576.7 g/mol

IUPAC Name

(7R)-8-cyclopentyl-2-[[1-[2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]acetyl]-6-methoxy-2,3-dihydroindol-5-yl]amino]-7-ethyl-5-methyl-7H-pteridin-6-one

InChI

InChI=1S/C31H44N8O3/c1-6-24-30(41)36(4)26-15-32-31(35-29(26)39(24)22-9-7-8-10-22)34-23-13-21-11-12-38(25(21)14-27(23)42-5)28(40)18-37-16-19(2)33-20(3)17-37/h13-15,19-20,22,24,33H,6-12,16-18H2,1-5H3,(H,32,34,35)/t19-,20+,24-/m1/s1

InChI Key

LBAXGISUFHVKPW-JXALWOEJSA-N

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C5C(=C4)CCN5C(=O)CN6C[C@H](N[C@H](C6)C)C)OC)C

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C5C(=C4)CCN5C(=O)CN6CC(NC(C6)C)C)OC)C

Origin of Product

United States

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